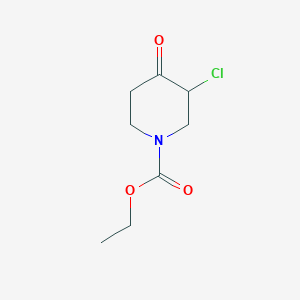
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one
描述
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a nitro group attached to an indanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 7-hydroxy-6-nitroindan-1-one using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones’ reagent or o-iodoxybenzoic acid (IBX).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones’ reagent, IBX
Reduction: Hydrogen gas with a catalyst, metal hydrides
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of an amino group
Substitution: Formation of various substituted derivatives
科学研究应用
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and hydroxyl groups can influence its reactivity and interactions with biological molecules .
相似化合物的比较
Similar Compounds
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one: Unique due to the combination of bromine, hydroxyl, and nitro groups on an indanone core.
7-Hydroxy-6-nitroindan-1-one: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromo-6-nitroindan-1-one: Lacks the hydroxyl group, which can influence its chemical properties and biological activity.
Uniqueness
This compound is unique due to the specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
属性
分子式 |
C9H6BrNO4 |
|---|---|
分子量 |
272.05 g/mol |
IUPAC 名称 |
4-bromo-7-hydroxy-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrNO4/c10-5-3-6(11(14)15)9(13)8-4(5)1-2-7(8)12/h3,13H,1-2H2 |
InChI 键 |
QFIBPCFIYFLJPM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C(C(=CC(=C21)Br)[N+](=O)[O-])O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
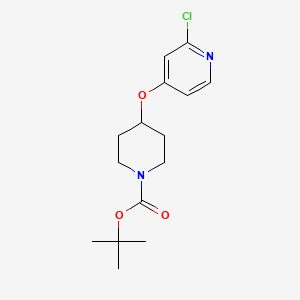
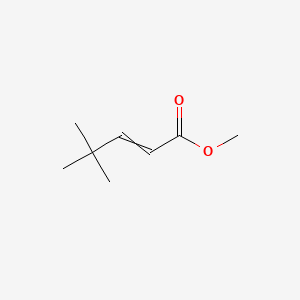
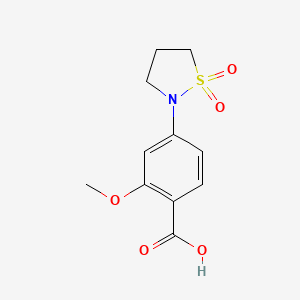
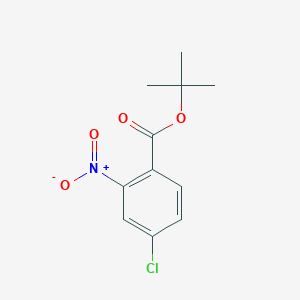
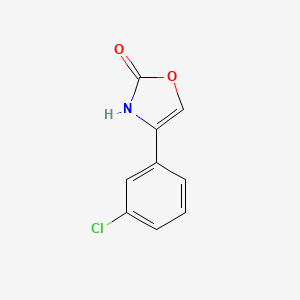
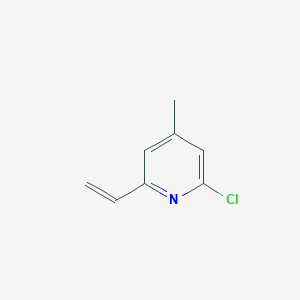
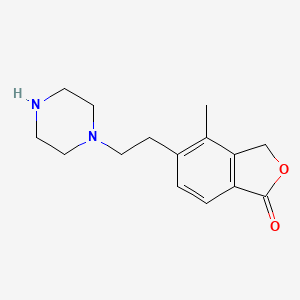
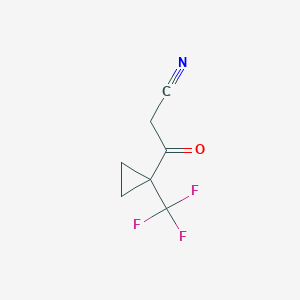

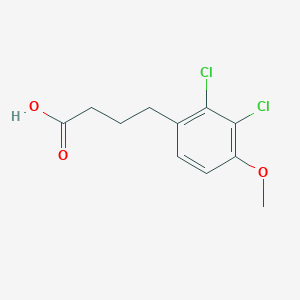
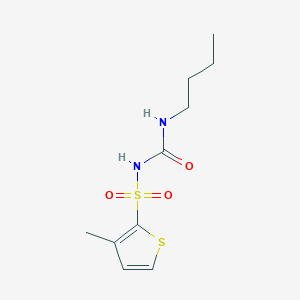
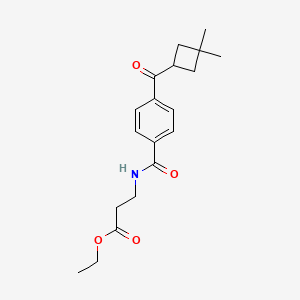
![5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine](/img/structure/B8612528.png)
